SNAr Handle Advantage over Non-Halogenated Analogs
The chlorine atom at the 3-position of the pyridazine ring serves as a critical leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling efficient derivatization with diverse amines, alkoxides, and thiols [1]. This is in direct contrast to the non-halogenated analog, 3-(piperidin-4-ylmethyl)pyridazine (CAS 1380711-02-3), which lacks this reactive handle and requires alternative, often less efficient, functionalization strategies . The presence of the chlorine atom is a key differentiating factor for synthetic accessibility and diversification potential.
| Evidence Dimension | Reactivity for Nucleophilic Aromatic Substitution (SNAr) |
|---|---|
| Target Compound Data | 3-position chlorine atom serves as a leaving group; enables direct SNAr with amines [1] |
| Comparator Or Baseline | 3-(Piperidin-4-ylmethyl)pyridazine (CAS 1380711-02-3) lacks halogen; no direct SNAr handle |
| Quantified Difference | Qualitative: Direct derivatization vs. multi-step functionalization required |
| Conditions | Standard SNAr conditions (amine nucleophiles, base, polar aprotic solvent, heat) |
Why This Matters
For medicinal chemists, the presence of a reactive 3-chloro handle dramatically reduces synthetic steps and time required to generate diverse analog libraries for SAR exploration.
- [1] Bel Abed, H., et al. (2016). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Current Organic Chemistry, 20(16), 1727-1745. View Source
